
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- is an aromatic organic compound with a molecular formula of C16H10S. It belongs to the class of sulfur-containing polycyclic aromatic hydrocarbons (S-PAHs). This compound is known for its unique structure, which includes a thiophene ring fused with a naphthalene ring system. It is commonly found in fossil fuels and is produced by the incomplete combustion of organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- can be achieved through various methods. One practical approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . Another method includes the generation of rhodium thiavinyl carbene from 1,2,3-thiadiazole .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature and high-pressure conditions to facilitate the fusion of the thiophene and naphthalene rings. The process may also involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- .
Scientific Research Applications
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that exert cytotoxic effects .
Comparison with Similar Compounds
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- can be compared with other similar compounds such as:
Dibenzothiophene: Another sulfur-containing polycyclic aromatic hydrocarbon with similar chemical properties.
Phenyldibenzothiophene: A derivative of dibenzothiophene with additional phenyl groups.
Benzo[b]naphtho[2,1-d]thiophene: A structural isomer with a different arrangement of the thiophene and naphthalene rings.
The uniqueness of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
84258-70-8 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
6-methylnaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-12-6-2-3-7-13(12)16-14-8-4-5-9-15(14)18-17(11)16/h2-10H,1H3 |
InChI Key |
WOQVFYLUIYFKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1SC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



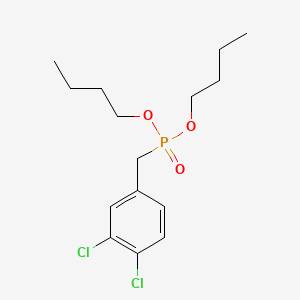
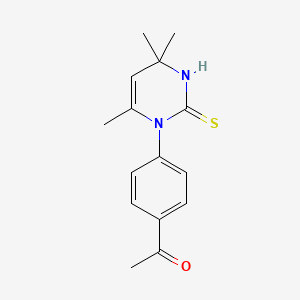

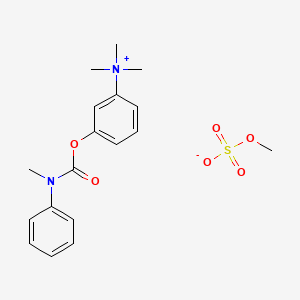
![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
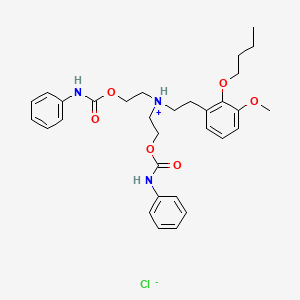


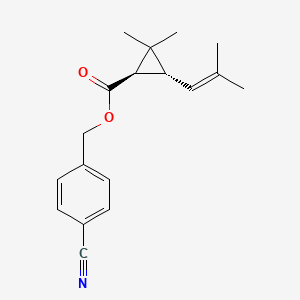
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
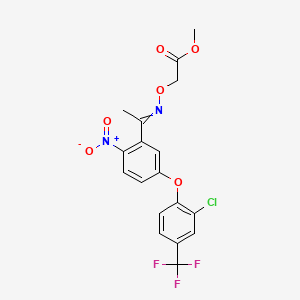
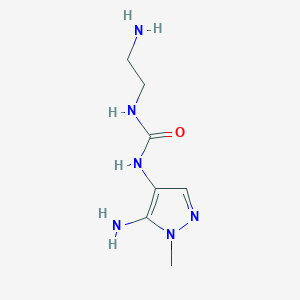
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
